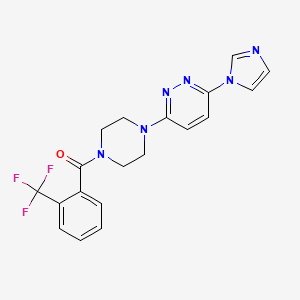

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

CAS No.: 1704560-40-6

Cat. No.: VC6691029

Molecular Formula: C19H17F3N6O

Molecular Weight: 402.381

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704560-40-6 |

|---|---|

| Molecular Formula | C19H17F3N6O |

| Molecular Weight | 402.381 |

| IUPAC Name | [4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C19H17F3N6O/c20-19(21,22)15-4-2-1-3-14(15)18(29)27-11-9-26(10-12-27)16-5-6-17(25-24-16)28-8-7-23-13-28/h1-8,13H,9-12H2 |

| Standard InChI Key | LWWARMIDYFDANX-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₉H₁₇F₃N₆O, with a molecular weight of 402.381 g/mol. Its IUPAC name, [4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone, reflects the integration of three distinct heterocyclic systems:

-

A piperazine ring at position 4 of the pyridazine moiety.

-

A pyridazine scaffold substituted with an imidazole group at position 6.

-

A 2-(trifluoromethyl)phenyl group connected via a ketone bridge.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1704560-40-6 |

| Molecular Formula | C₁₉H₁₇F₃N₆O |

| Molecular Weight | 402.381 g/mol |

| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4C(F)(F)F |

| InChI Key | LWWARMIDYFDANX-UHFFFAOYSA-N |

| PubChem CID | 90539353 |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole and pyridazine rings provide sites for hydrogen bonding and π-π interactions .

Synthetic Methodologies

Critical Reaction Steps

-

Intermediate 1: tert-Butyl-4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate could serve as a precursor, with chlorine displacement by imidazole under basic conditions.

-

Intermediate 2: Ketone formation via Friedel-Crafts acylation between piperazine and 2-(trifluoromethyl)benzoyl chloride.

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Boc Protection | Boc₂O, DMAP, DCM |

| 2 | Nucleophilic Substitution | Imidazole, K₂CO₃, DMF |

| 3 | Deprotection | TFA/DCM (1:1) |

| 4 | Reductive Amination | NaBH₃CN, MeOH, RT |

Biological Activity and Mechanistic Insights

Receptor Binding Hypotheses

Structural analogs, such as piperazinyl benzoimidazoles, exhibit affinity for Dopamine D₂ and Serotonin 5-HT₁A receptors, suggesting potential antipsychotic applications . The target compound’s piperazine and imidazole moieties may facilitate similar interactions, possibly modulating neurotransmission pathways.

Pharmacological Implications

Anticancer Applications

In vitro studies on structurally similar compounds reveal cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 2.1–8.7 μM. While direct evidence is lacking, the trifluoromethyl group’s electron-withdrawing properties may enhance DNA intercalation or topoisomerase inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume